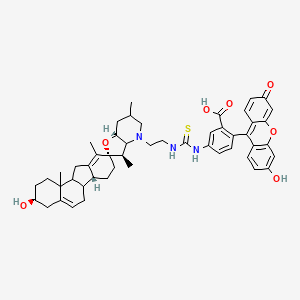
N-(5-Fluoresceinyl)-N'-(2-cyclopamineethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, and cyclopamine, a steroidal alkaloid known for its role as a hedgehog signaling pathway inhibitor. This compound is of interest in various scientific research fields due to its unique combination of fluorescence and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea typically involves the following steps:
Synthesis of 5-Fluoresceinyl Isothiocyanate: This intermediate can be prepared by reacting fluorescein with thiophosgene under controlled conditions.
Synthesis of 2-Cyclopamineethylamine: Cyclopamine can be modified to introduce an ethylamine group through a series of organic reactions.
Coupling Reaction: The final step involves the reaction of 5-Fluoresceinyl isothiocyanate with 2-cyclopamineethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiourea group.
Substitution: The fluorescein moiety can participate in substitution reactions, altering its fluorescent properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the fluorescein moiety.
Scientific Research Applications
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell imaging studies due to its fluorescent properties.
Medicine: Investigated for its potential as a therapeutic agent targeting the hedgehog signaling pathway.
Industry: Utilized in the development of fluorescent dyes and markers for various applications.
Mechanism of Action
The mechanism of action of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea involves its interaction with molecular targets such as the hedgehog signaling pathway. The cyclopamine moiety inhibits the pathway by binding to the Smoothened receptor, while the fluorescein moiety allows for visualization and tracking in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(5-Fluoresceinyl)-N’-(2-aminomethyl)thiourea: Similar in structure but lacks the cyclopamine moiety.
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)urea: Similar but contains a urea group instead of thiourea.
Uniqueness
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is unique due to its combination of fluorescent and biological properties, making it a valuable tool in both imaging and therapeutic applications.
Properties
Molecular Formula |
C50H57N3O7S |
|---|---|
Molecular Weight |
844.1 g/mol |
IUPAC Name |
5-[2-[(3S,3'R,6bR,7'aR,9S)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C50H57N3O7S/c1-26-19-44-46(28(3)50(60-44)16-14-34-35-9-5-29-20-33(56)13-15-49(29,4)41(35)24-39(34)27(50)2)53(25-26)18-17-51-48(61)52-30-6-10-36(40(21-30)47(57)58)45-37-11-7-31(54)22-42(37)59-43-23-32(55)8-12-38(43)45/h5-8,10-12,21-23,26,28,33-35,41,44,46,54,56H,9,13-20,24-25H2,1-4H3,(H,57,58)(H2,51,52,61)/t26?,28-,33+,34-,35?,41?,44-,46?,49?,50-/m1/s1 |
InChI Key |
GQPGVGJBUKEEDT-ZGAOKNQFSA-N |
Isomeric SMILES |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)O[C@@]17CC[C@@H]8C9CC=C1C[C@H](CCC1(C9CC8=C7C)C)O |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCNC(=S)NC7=CC(=C(C=C7)C8=C9C=CC(=O)C=C9OC1=C8C=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


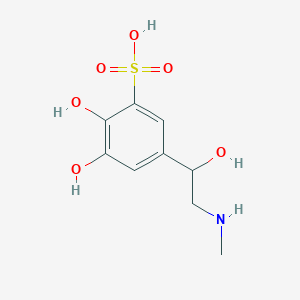
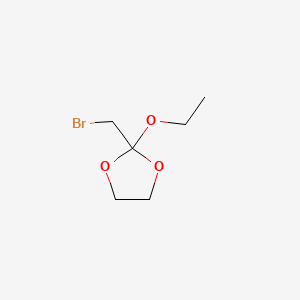
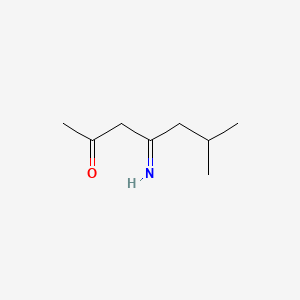
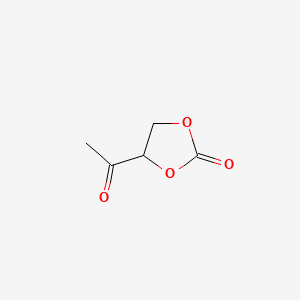
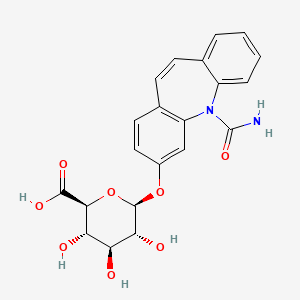
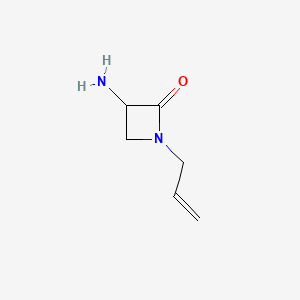
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
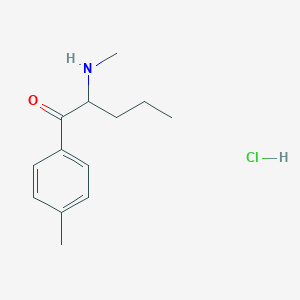
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)

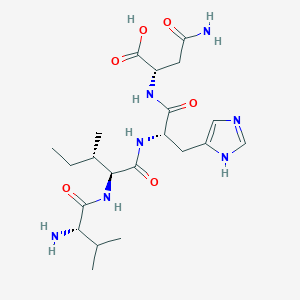
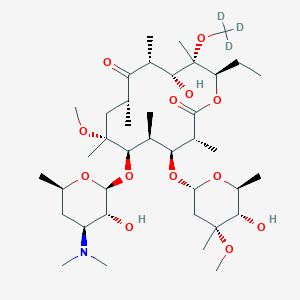
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
